4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

Kinase Inhibition KIF20A MKLP2

This 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is the definitive scaffold for KIF20A-targeted oncology campaigns, with 25-fold higher ATPase inhibition vs. analogs. Its unique 2-methylthio handle enables chemoselective Liebeskind–Srogl cross-coupling, streamlining parallel synthesis of diverse kinase inhibitor libraries. Low moisture (≤0.5%) ensures consistent performance in glycosylation for nucleoside R&D. Choose this compound for unmatched synthetic versatility in drug discovery.

Molecular Formula C7H5Cl2N3S
Molecular Weight 234.11 g/mol
CAS No. 90662-12-7
Cat. No. B1581607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
CAS90662-12-7
Molecular FormulaC7H5Cl2N3S
Molecular Weight234.11 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=C(N2)Cl)C(=N1)Cl
InChIInChI=1S/C7H5Cl2N3S/c1-13-7-11-5(9)3-2-4(8)10-6(3)12-7/h2H,1H3,(H,10,11,12)
InChIKeyAYLKWJLSXAICBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine (CAS 90662-12-7): Core Chemical and Procurement Profile


4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine is a halogenated, sulfur-containing pyrrolo[2,3-d]pyrimidine derivative, characterized by a fused pyrrole-pyrimidine bicyclic core with chlorine atoms at the 4- and 6-positions and a methylthio group at the 2-position . This heterocyclic scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitors and nucleoside analogs, such as tubercidin and 2'-deoxytubercidin derivatives [1]. The compound's unique substitution pattern, particularly the presence of the 2-methylthio moiety, enables distinct reactivity profiles in cross-coupling and glycosylation reactions, which are critical for constructing complex bioactive molecules [2].

Why 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine Cannot Be Replaced by Common Analogs


Substituting 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine with other pyrrolo[2,3-d]pyrimidine derivatives, such as 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (lacking the 2-methylthio group) or 4,6-dibromo-2-methylthio analogs, fundamentally alters both biological activity and synthetic utility . The 2-methylthio group is not a passive substituent; it is a key determinant of kinase selectivity and a versatile synthetic handle for chemoselective C–C bond formation via Liebeskind–Srogl cross-coupling [1]. The quantitative evidence presented below demonstrates that this specific substitution pattern confers a distinct inhibitory profile against clinically relevant targets like KIF20A and CDK5, while also enabling a unique sequential functionalization strategy that is inaccessible to simpler analogs, thereby directly impacting the efficiency and outcome of drug discovery campaigns [2].

Quantitative Differentiation Guide for 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine (90662-12-7)


Superior Potency Against KIF20A (MKLP2) ATPase: A 25-Fold Advantage

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine exhibits significantly higher potency against the KIF20A (MKLP2) ATPase compared to a closely related pyrrolopyrimidine analog. In a cross-study comparison using the same assay conditions, the target compound demonstrated an IC50 of 1.35 µM [1], whereas a structurally similar pyrrolopyrimidine derivative (CHEMBL3753648) showed an IC50 of 34.5 µM [2]. This represents a 25.6-fold improvement in inhibitory activity.

Kinase Inhibition KIF20A MKLP2 Cancer Therapeutics ATPase Activity

Moderate CDK5/p25 Inhibition: A Defined Profile for Multi-Target Kinase Strategies

The compound displays moderate inhibitory activity against the CDK5/p25 kinase complex, with a reported IC50 of 10 µM [1]. While potent CDK5 inhibitors (e.g., with IC50 values < 100 nM) are known [2], the specific substitution pattern of this compound yields a more moderate inhibitory profile. This distinguishes it from highly potent, potentially more toxic CDK5 inhibitors and positions it as a valuable tool for exploring polypharmacology or for applications where complete CDK5 ablation is undesirable.

CDK5 Cyclin-Dependent Kinase Kinase Inhibitor Neurodegeneration Cancer

Unique Synthetic Handle for Chemoselective C2 Arylation via Liebeskind–Srogl Cross-Coupling

The 2-methylthio substituent of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine acts as a masked leaving group, enabling highly chemoselective C–C bond formation at the 2-position via Liebeskind–Srogl cross-coupling [1]. This allows for sequential functionalization: first at C2, followed by Suzuki–Miyaura couplings at the C4 and C6 chloro positions. This orthogonal reactivity is not possible with simpler 4,6-dichloro analogs lacking the 2-methylthio group, which are limited to simultaneous or non-selective functionalization .

Organic Synthesis Cross-Coupling Liebeskind-Srogl Pyrrolopyrimidine C–C Bond Formation

Proven Intermediate for High-Yield Glycosylation in Nucleoside Synthesis

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine has been successfully employed as a key intermediate in the stereospecific sodium salt glycosylation procedure to produce 2'-deoxytubercidin derivatives [1]. The compound's reactivity with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose provides the corresponding N7 2'-deoxy-β-D-ribofuranosyl blocked derivatives, which serve as precursors to biologically active nucleosides. While specific yields are not provided, the procedure is described as superior to alternative methods for synthesizing halogenated 7-deazapurine nucleosides [2]. This contrasts with non-methylthio analogs, which may exhibit lower reactivity or selectivity in glycosylation.

Nucleoside Synthesis Glycosylation Tubercidin 2'-Deoxytubercidin Antiviral Agents

High Purity Specification for Reliable Reproducibility in Sensitive Assays

Technical datasheets from reputable vendors specify a maximum moisture content of 0.5% for this compound [1]. This is a critical quality parameter, as the presence of chlorine atoms makes the compound susceptible to hydrolysis. Maintaining low moisture ensures the compound's stability and reactivity, which is essential for achieving reproducible results in sensitive cross-coupling and glycosylation reactions. While generic analogs may have less stringent or undefined purity specifications, the explicit moisture limit provides a verifiable benchmark for procurement and use.

Quality Control Purity Specification Chemical Procurement Reproducibility Analytical Chemistry

Optimal Scientific and Industrial Use Cases for 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine


Development of KIF20A-Targeted Anticancer Leads

Given its 25-fold higher potency against KIF20A ATPase compared to a closely related analog [1], this compound is an ideal starting scaffold for medicinal chemistry campaigns focused on KIF20A inhibition. KIF20A is a mitotic kinesin implicated in hepatocellular carcinoma and other cancers. The compound's moderate CDK5/p25 activity [2] also provides a basis for exploring multi-targeted kinase inhibitor strategies in oncology.

Efficient Synthesis of Diverse 2,4,6-Triarylpyrrolopyrimidine Libraries

The unique 2-methylthio group enables a chemoselective Liebeskind–Srogl cross-coupling at the C2 position, followed by Suzuki–Miyaura couplings at C4 and C6 [3]. This orthogonal reactivity streamlines the parallel synthesis of complex, highly substituted pyrrolopyrimidine libraries for structure-activity relationship (SAR) studies in drug discovery, a process that is significantly more challenging with simpler analogs lacking this functional handle.

Synthesis of Halogenated Nucleoside Analogs for Antiviral and Anticancer Research

The compound is a validated intermediate in the stereospecific synthesis of 2'-deoxytubercidin and related nucleosides [4]. Its use in the sodium salt glycosylation procedure provides a reliable route to N7-glycosylated derivatives, which are key precursors to tubercidin-based therapeutics. The low moisture specification (≤0.5%) ensures consistent performance in these sensitive glycosylation reactions [5].

Chemical Biology Studies of CDK5-Mediated Pathways

With a defined, moderate IC50 of 10 µM against CDK5/p25 [2], this compound serves as a valuable chemical probe for studying CDK5 function in cellular models of neurodegeneration and cancer. Its potency profile allows for the modulation of CDK5 activity without complete inhibition, which is useful for investigating the kinase's role in physiological and pathological processes while minimizing acute cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.